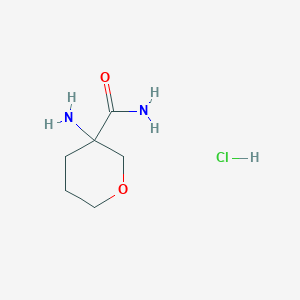
3-(Chloromethyl)-6-phenoxypyridazine hydrochloride
Übersicht
Beschreibung
“3-(Chloromethyl)pyridine hydrochloride” is a compound used in the field of organic chemistry, particularly as a synthetic intermediate in the manufacture of pharmaceuticals . It’s a yellow powder or yellow-tan solid with an irritating odor .
Synthesis Analysis
The synthesis of “3-(Chloromethyl)pyridine hydrochloride” involves several steps :Molecular Structure Analysis
The molecular formula of “3-(Chloromethyl)pyridine hydrochloride” is C6H7Cl2N . The average mass is 178.059 Da and the monoisotopic mass is 177.011200 Da .Chemical Reactions Analysis
“3-(Chloromethyl)pyridine hydrochloride” is incompatible with strong oxidizing agents and strong bases .Physical And Chemical Properties Analysis
“3-(Chloromethyl)pyridine hydrochloride” is hygroscopic and water-soluble . It’s a yellow powder or yellow-tan solid with an irritating odor .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
The study of chromatographic behavior of compounds containing heterocyclic nuclei, like pyridine, is essential for developing quantitative analysis methods. Techniques such as HPLC and UV absorption are employed to detect and analyze such compounds efficiently. This methodology could be applied to "3-(Chloromethyl)-6-phenoxypyridazine hydrochloride" for its analysis in various matrices (Bobrov et al., 2000).
Synthesis and Antimicrobial Activity
Research into the synthesis of novel compounds from cyanuric chloride and their antimicrobial activities highlights the potential of chloro and pyridazine derivatives as antibacterial and antifungal agents. Such studies suggest that "3-(Chloromethyl)-6-phenoxypyridazine hydrochloride" could be explored for its antimicrobial properties (Koç et al., 2013).
Nucleophilic Substitution Reactions
Investigations into the nucleophilic substitution reactions of chloro and pyridazine derivatives, their molecular aggregation, structure, and lipophilicity, offer insights into the chemical behavior and potential applications of these compounds in medicinal chemistry and drug design. Such studies can shed light on the physicochemical properties and reactivity of "3-(Chloromethyl)-6-phenoxypyridazine hydrochloride" (Katrusiak & Katrusiak, 2010).
Herbicidal Applications
Research on the synthesis and QSAR of herbicidal phenoxypyridazines shows the potential agricultural applications of pyridazine derivatives. The herbicidal activity against various weeds and the quantitative structure-activity relationship (QSAR) analysis may inform the development of new herbicides based on "3-(Chloromethyl)-6-phenoxypyridazine hydrochloride" (Ren Kang, 2000).
Antiprotozoal Activity
The synthesis and evaluation of phenoxypyridine derivatives for their antiprotozoal activity underscore the potential of such compounds in addressing drug resistance in bacteria and protozoa. This suggests a research avenue for "3-(Chloromethyl)-6-phenoxypyridazine hydrochloride" in the development of new antiprotozoal drugs (Zubenko et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(chloromethyl)-6-phenoxypyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-8-9-6-7-11(14-13-9)15-10-4-2-1-3-5-10;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVSPRPAHBTFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427380-06-0 | |
| Record name | Pyridazine, 3-(chloromethyl)-6-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)

![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)


![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)

![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)


